molecular formula C20H17NO4 B150728 1,4-Dibenzyloxy-2-nitrobenzene CAS No. 51792-85-9

1,4-Dibenzyloxy-2-nitrobenzene

Cat. No.: B150728
CAS No.: 51792-85-9
M. Wt: 335.4 g/mol
InChI Key: QDZFMSSFDIBXED-UHFFFAOYSA-N
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Description

1,4-Dibenzyloxy-2-nitrobenzene is an organic compound with the molecular formula C20H17NO4 and a molecular weight of 335.35 g/mol It is characterized by the presence of two benzyloxy groups and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibenzyloxy-2-nitrobenzene can be synthesized through several synthetic routes. One common method involves the nitration of 1,4-dibenzyloxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Mechanism of Action

The mechanism of action of 1,4-dibenzyloxy-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The benzyloxy groups can also interact with other molecules, influencing the compound’s overall reactivity and biological activity .

Properties

IUPAC Name

2-nitro-1,4-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZFMSSFDIBXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325517
Record name 1,1'-[(2-Nitro-1,4-phenylene)bis(oxymethylene)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51792-85-9
Record name 51792-85-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-[(2-Nitro-1,4-phenylene)bis(oxymethylene)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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